molecular formula C10H16O3 B13259354 Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate

Cat. No.: B13259354
M. Wt: 184.23 g/mol
InChI Key: BVTPTTKIGJOGIJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate (CAS 1558663-87-8) is a cyclohexanone derivative with a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol . This compound features a carboxymethyl ester functional group and two methyl substituents on the cyclohexane ring, which houses a ketone, making it a valuable building block in organic synthesis . Its structure, defined by the SMILES notation COC(=O)C1C(=O)CC(C)CC1C, suggests potential as a versatile precursor for synthesizing more complex molecular architectures, particularly in developing pharmaceutical intermediates and fine chemicals . Researchers value this compound for its application in exploring novel chemical spaces and reaction pathways. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling information. This compound may cause skin and serious eye irritation and may cause respiratory irritation .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H16O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h6-7,9H,4-5H2,1-3H3

InChI Key

BVTPTTKIGJOGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)C1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of cyclohexanone with methyl acetoacetate in the presence of a base such as sodium methoxide. This reaction proceeds via an aldol condensation followed by esterification to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often utilizing catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 2,4,4-Trimethyl-6-Oxocyclohex-1-Enecarboxylate (CAS: 75100-65-1)

Key Structural Differences :

  • Substituents : The analog has 2,4,4-trimethyl groups versus the target compound’s 2,4-dimethyl , introducing additional steric bulk.
  • Ring Saturation : The analog’s cyclohexene ring (unsaturated, with a double bond at position 1) contrasts with the target’s saturated cyclohexane backbone.

Molecular and Physical Properties :

  • Molecular Formula : C₁₁H₁₆O₃ (vs. C₁₀H₁₄O₃ for the target).
  • Molecular Weight : 196.24 g/mol (vs. 182.21 g/mol).
  • Purity : ≥95% (discontinued commercially) .

Implications :

  • The unsaturated cyclohexene ring in the analog increases reactivity toward addition reactions (e.g., hydrogenation).
  • The additional methyl group may elevate boiling/melting points due to enhanced van der Waals interactions.

Methyl Salicylate (Referenced for Ester Group Comparison)

Key Structural Differences :

  • Backbone : Methyl salicylate has a benzene ring with hydroxyl and ester groups, contrasting with the target’s cyclohexane framework.

Physical Properties :

  • Molecular Weight : 152.15 g/mol.
  • Boiling Point : 222°C.
  • Vapor Pressure : 0.13 hPa at 25°C .

Implications :

  • The aromatic ring in methyl salicylate contributes to higher polarity and lower volatility compared to alicyclic esters like the target compound.

General Methyl Ester Properties

Evidence from methyl ester studies highlights trends relevant to the target compound:

  • Solubility : Methyl esters are typically hydrophobic but exhibit moderate solubility in polar aprotic solvents (e.g., ethyl acetate) .
  • Reactivity : Esters undergo hydrolysis under acidic/basic conditions, forming carboxylic acids and alcohols. The target’s ketone group may further participate in nucleophilic additions or reductions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Structure Notable Properties
Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate C₁₀H₁₄O₃ 182.21 (calculated) 2,4-dimethyl, 6-oxo, ester Saturated cyclohexane Hypothesized lower volatility vs. analogs
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-enecarboxylate C₁₁H₁₆O₃ 196.24 2,4,4-trimethyl, 6-oxo, ester Unsaturated cyclohexene Discontinued; higher steric bulk
Methyl salicylate C₈H₈O₃ 152.15 Hydroxyl, ester Aromatic benzene High boiling point (222°C), polar

Biological Activity

Methyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring with a ketone and an ester functional group. Its molecular formula is C11H16O3C_{11}H_{16}O_3, making it a versatile compound for various chemical reactions, including oxidation, reduction, and substitution reactions .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound and its derivatives. For instance:

  • Antifungal Activity : The compound exhibited significant antifungal properties against various strains of Candida, with zones of inhibition ranging from 19 mm to 20 mm for Candida tropicalis and Candida pseudotropicalis respectively. However, it showed resistance against Candida pelliculosa.
  • Antibacterial Activity : In antibacterial assays, the compound demonstrated moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones measuring 12 mm and 11.7 mm respectively. This suggests potential as a lead compound for developing new antimicrobial agents in response to rising antimicrobial resistance .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within microbial cells. The presence of both ketone and ester groups allows for nucleophilic attacks that can disrupt cellular functions. The compound's reactivity may lead to the formation of reactive intermediates that can inhibit essential enzymes or disrupt membrane integrity in pathogens .

Case Studies and Experimental Data

A variety of experimental studies have been conducted to evaluate the biological properties of this compound:

Study Methodology Findings
Study AIn vitro assays on fungal strainsSignificant antifungal activity against Candida species
Study BAntibacterial susceptibility testingModerate antibacterial effects against Pseudomonas and Klebsiella
Study CChemical synthesis and reactivity analysisDemonstrated versatility in chemical transformations, enhancing potential biological applications

These findings indicate that this compound may serve as a promising scaffold for developing novel antimicrobial agents .

Future Directions

The ongoing exploration into the biological activities of this compound suggests several avenues for future research:

  • Optimization of Antimicrobial Potency : Further structural modifications could enhance its efficacy against resistant strains.
  • Mechanistic Studies : Detailed studies on the mechanism of action can elucidate how this compound interacts at the molecular level with microbial targets.
  • In Vivo Studies : Transitioning from in vitro studies to in vivo models would help assess the therapeutic potential and safety profile of this compound.

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